molecular formula C24H33NO5 B12735750 alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol CAS No. 88770-62-1

alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol

Cat. No.: B12735750
CAS No.: 88770-62-1
M. Wt: 415.5 g/mol
InChI Key: ZEDSWHAZXGNHSQ-UHFFFAOYSA-N
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Description

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a piperidinyl ethoxy moiety, and a hydroxybenzenepropanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, including the introduction of methoxy groups, the formation of the piperidinyl ethoxy linkage, and the construction of the hydroxybenzenepropanol core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpropanol derivatives with varying substituents on the aromatic ring and side chains. Examples include:

  • Beta-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
  • Gamma-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol

Uniqueness

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

88770-62-1

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

4-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C24H33NO5/c1-28-21-12-13-22(29-2)24(30-17-16-25-14-4-3-5-15-25)23(21)20(27)11-8-18-6-9-19(26)10-7-18/h6-7,9-10,12-13,20,26-27H,3-5,8,11,14-17H2,1-2H3

InChI Key

ZEDSWHAZXGNHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O

Origin of Product

United States

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